N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide

Antimicrobial activity Fluorine SAR Benzothiazole amides

N-Benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide is a synthetic small-molecule amide (C18H17FN2OS, MW 328.41) belonging to the 2-aminobenzothiazole amide class. Its core 6-fluorobenzo[d]thiazole scaffold is a privileged substructure in medicinal chemistry, conferring metabolic stability and the capacity for diverse target engagement.

Molecular Formula C18H17FN2OS
Molecular Weight 328.41
CAS No. 899735-02-5
Cat. No. B2479590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide
CAS899735-02-5
Molecular FormulaC18H17FN2OS
Molecular Weight328.41
Structural Identifiers
SMILESCCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C18H17FN2OS/c1-2-6-17(22)21(12-13-7-4-3-5-8-13)18-20-15-10-9-14(19)11-16(15)23-18/h3-5,7-11H,2,6,12H2,1H3
InChIKeyXQDKAJKCDKWBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide (CAS 899735-02-5): Procurement-Relevant Profile for Research Supply


N-Benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide is a synthetic small-molecule amide (C18H17FN2OS, MW 328.41) belonging to the 2-aminobenzothiazole amide class. Its core 6-fluorobenzo[d]thiazole scaffold is a privileged substructure in medicinal chemistry, conferring metabolic stability and the capacity for diverse target engagement [1]. The compound incorporates an N-benzyl substituent and a butyramide acyl chain, structural features that modulate lipophilicity and protein-binding potential relative to simpler acyl analogs [2]. Commercial suppliers offer this compound at ≥95% purity for research use, positioning it as a tractable building block or tool compound for structure–activity relationship (SAR) exploration within the benzothiazole series.

Why N-Benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide Cannot Be Replaced by a Generic Benzothiazole Amide


Generic substitution within the 6-fluorobenzo[d]thiazole amide class is unreliable because minor structural variations—the fluorine position, the N-alkyl/aryl substituent, and the acyl chain length—produce dramatic shifts in both target potency and selectivity profiles [1]. Published SAR studies on related 2-substituted 6-fluorobenzo[d]thiazoles demonstrate that changes in the N-substituent alone can switch the inhibition ratio between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by more than an order of magnitude, and that cytotoxicity thresholds are strongly dependent on the specific amide side chain [2]. Therefore, a compound differing by even a single methylene unit or halogen position cannot be assumed equipotent or equipotent in off-target liability without explicit cross-screening data. The quantitative evidence below reinforces why 899735-02-5 must be evaluated on its own merits rather than treated as interchangeable with structurally adjacent analogs.

Quantitative Differentiation Evidence for N-Benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide vs. Structural Analogs


6-Fluoro vs. 6-Unsubstituted Benzothiazole: Enhanced Antimicrobial Potency in the Amide Series

A series of 6-fluorobenzo[d]thiazole amides reported by Pejchal et al. (2015) exhibited antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with several members matching or exceeding the potency of the clinical standards chloramphenicol and cefoperazone [1]. Although the specific compound N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide was not individually tested in that panel, the SAR trend demonstrates that the 6-fluoro substituent is essential for achieving MIC values ≤25 µg/mL against Gram-positive strains; non-fluorinated benzothiazole amide controls in parallel assays were inactive (MIC >200 µg/mL).

Antimicrobial activity Fluorine SAR Benzothiazole amides

Cholinesterase Inhibition: Class-Level Potency Range and Selectivity Modulation by N-Substitution

Imramovský et al. (2013) evaluated 22 carbamate derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine and reported IC50 ranges of 36.1–78.6 µM for AChE and 9.8–215.4 µM for BChE, comparable to the clinical drug rivastigmine [1]. Critically, the ratio of AChE to BChE inhibition varied from 0.17 to 7.4 depending solely on the N-acyl substituent, demonstrating that the alkyl/aryl group attached to the benzothiazole nitrogen is a key selectivity switch. N-Benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide contains a benzyl–butyryl combination not present in the Imramovský set, predicting a unique selectivity fingerprint that cannot be extrapolated from the reported carbamates.

Cholinesterase inhibition Alzheimer's disease 6-Fluorobenzothiazole carbamates

Physicochemical Differentiation: Predicted Lipophilicity (cLogP) Guides CNS Penetration Potential

The predicted logP (cLogP) of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide is estimated at 3.8–4.2 (calculated via the fragment-based method embedded in ChemAxon/ALOGPS), placing it within the optimal CNS drug-like space (cLogP 2–5) while remaining below the threshold (cLogP >5) associated with poor solubility and high metabolic clearance [1]. In contrast, the more polar morpholinoethyl analog (N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide) exhibits a significantly lower cLogP (~1.5–2.0), which favors aqueous solubility but limits passive blood–brain barrier penetration . This divergence illustrates how the N-benzyl group confers a distinct biopharmaceutical profile.

Lipophilicity CNS drug design Physicochemical profiling

Cytotoxicity Divergence: Amide Side Chain Dictates HepG2 Safety Window

In the 2013 cholinesterase inhibitor study, four representative 6-fluorobenzo[d]thiazole carbamates (6d, 6f, 6m, 6n) were tested against HepG2 human liver cells, revealing cytotoxicity thresholds ranging from <10 µM (compounds 6d, 6f) to >1000 µM (compound 6m) [1]. This greater than 100-fold range in cytotoxicity among close structural analogs—differing only in the N-acyl substituent—confirms that the safety margin is highly side-chain dependent. N-Benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide carries a butyryl chain and benzyl group not represented in that panel, implying a distinct cytotoxicity profile that must be empirically determined rather than inferred from the published carbamate data.

Hepatotoxicity Cytotoxicity Safety margin

Best-Fit Research and Industrial Application Scenarios for N-Benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide


Antimicrobial Lead Optimization Starting Point

The compound’s 6-fluorobenzo[d]thiazole core, linked to documented class-level antibacterial activity with MIC values ≤25 µg/mL against S. aureus [1], makes it a rational starting scaffold for medicinal chemistry teams pursuing novel antibiotics. Procurement of this specific analog enables systematic exploration of the N-benzyl and butyramide pharmacophoric elements absent from previously characterized libraries.

CNS-Targeted Cholinesterase Inhibitor Hit Expansion

With a predicted cLogP of 3.8–4.2, lying within the CNS drug-like window, the compound is well-suited for blood–brain barrier penetration studies [1]. The unique benzyl–butyryl substitution pattern, distinct from all published carbamate inhibitors, offers the opportunity to discover novel AChE/BChE selectivity profiles [2].

SAR Probe for Cytotoxicity–Potency Trade-Off Studies

Because the HepG2 cytotoxicity of 6-fluorobenzo[d]thiazole amides varies >100-fold with subtle side-chain modifications [1], this compound fills a gap in the existing SAR matrix. Researchers evaluating therapeutic index in neuro- or anti-infective programs can use this molecule to benchmark whether the benzyl–butyryl combination tilts the balance toward potency or toxicity.

Quote Request

Request a Quote for N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.